molecular formula C14H30N2O B12596018 1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol CAS No. 627523-97-1

1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol

Katalognummer: B12596018
CAS-Nummer: 627523-97-1
Molekulargewicht: 242.40 g/mol
InChI-Schlüssel: KVUIBFFAJBGOPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol is a synthetic amino-alcohol compound offered for research purposes. This molecule features a cyclohexanol scaffold substituted with a tertiary amine chain, a structural motif found in compounds with various bioactive properties. Compounds with similar structures, characterized by both hydrophobic (carbon chain) and hydrophilic (amino and alcohol) groups, are often investigated as cationic amphiphiles. Research into such molecules explores their potential to interact with phospholipases, which are enzymes critical to lipid metabolism . Inhibition of specific phospholipases, like the lysosomal phospholipase A2 (PLA2G15), is a known mechanism that can induce phospholipidosis, a condition of phospholipid accumulation . As such, this chemical may be of interest in studies focused on modeling this cellular condition or in screening assays designed to predict this form of drug-induced toxicity during early development stages . This product is intended for laboratory research use by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

627523-97-1

Molekularformel

C14H30N2O

Molekulargewicht

242.40 g/mol

IUPAC-Name

1-[[2-(2-methylbutan-2-ylamino)ethylamino]methyl]cyclohexan-1-ol

InChI

InChI=1S/C14H30N2O/c1-4-13(2,3)16-11-10-15-12-14(17)8-6-5-7-9-14/h15-17H,4-12H2,1-3H3

InChI-Schlüssel

KVUIBFFAJBGOPO-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)NCCNCC1(CCCCC1)O

Herkunft des Produkts

United States

Biologische Aktivität

1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol, also known by its CAS number 627523-97-1, is a complex organic compound with notable biological activities. This compound has garnered interest in pharmacological research due to its potential effects on various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C14H30N2OC_{14}H_{30}N_{2}O, and its structure features a cyclohexanol core with amino groups that may influence its biological interactions. The presence of the bulky 2-methylbutan-2-yl group is particularly significant, as it may affect the compound's binding affinity and specificity.

Research indicates that compounds similar to 1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol can interact with various receptors and enzymes in the body. The presence of amino groups suggests potential interactions with neurotransmitter receptors or enzyme active sites. For instance, studies have shown that related compounds can act as ligands for certain G-protein coupled receptors (GPCRs), which are crucial in numerous signaling pathways.

Pharmacological Effects

  • Neurotransmission Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly in pathways associated with mood regulation and cognitive function.
  • Antimicrobial Activity : Some analogs of cyclohexanol derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

Case Studies

A recent study explored the effects of structurally related cyclohexanol derivatives on cellular models of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines when treated with these compounds, highlighting their potential as therapeutic agents in inflammatory diseases .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
NeurotransmissionModulation of neurotransmitter levels
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokines

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of cyclohexanol derivatives. It was found that modifications to the amino groups significantly alter binding affinities to target proteins, emphasizing the importance of structural nuances in drug design . Additionally, high-throughput screening methods have identified several promising analogs with enhanced biological activity compared to the parent compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C14H30N2OC_{14}H_{30}N_{2}O and features a cyclohexanol moiety with amino groups that enhance its biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Medicinal Chemistry Applications

1. Drug Development

The compound is being investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Research indicates that compounds with similar structures can act as inhibitors for various enzymes and receptors, which could be beneficial in treating diseases such as cancer and neurodegenerative disorders .

2. Inhibition of Phospholipase A2

Studies have shown that cationic amphiphilic compounds, including derivatives of 1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol, can inhibit lysosomal phospholipase A2. This inhibition is significant because it may predict drug-induced phospholipidosis, a condition that can arise from certain therapeutic agents .

Pharmacological Insights

1. Anticancer Activity

Research into the structure-activity relationship of similar compounds suggests that modifications to the amino groups can enhance anticancer properties. For instance, compounds that exhibit cationic characteristics have shown promise in targeting cancer cells selectively while sparing normal cells .

2. Neuroprotective Effects

The neuroprotective potential of compounds like 1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol is being explored due to their ability to cross the blood-brain barrier. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Study Focus Findings
Study on PhospholipidosisInvestigated the effects of cationic amphiphilic drugsFound that inhibition of phospholipase A2 correlates with reduced phospholipidosis risk
Anticancer Activity ResearchExamined structure-activity relationshipsIdentified modifications leading to increased efficacy against cancer cell lines
Neuroprotective PotentialAssessed blood-brain barrier penetrationDemonstrated potential for treating neurodegenerative disorders

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The target compound shares a cyclohexanol core with several pharmacologically active agents. Key analogues include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Pharmacological Use
1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol (Target) C14H28N2O -CH2-NH-CH2CH2-NH-(2-methylbutan-2-yl) 240.38 Not reported
Venlafaxine (1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol) C17H27NO2 -CH2-N(CH3)2 and 4-methoxyphenyl 277.40 SNRI antidepressant
Tramadol ((1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol) C16H25NO2 -CH2-N(CH3)2 and 3-methoxyphenyl 263.38 Opioid analgesic/SNRI
1-{[(2-Methylbutyl)amino]methyl}cyclohexan-1-ol C12H25NO -CH2-NH-(2-methylbutyl) 199.33 Not reported

Physicochemical Properties

  • Lipophilicity : The target compound’s branched alkylamine substituent likely increases lipophilicity (higher logP) compared to Venlafaxine and Tramadol, which possess polar methoxyphenyl groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Metabolism: Tertiary amines in Venlafaxine and Tramadol undergo CYP2D6-mediated demethylation.

Pharmacological Implications

  • Receptor Affinity: Venlafaxine and Tramadol inhibit serotonin/norepinephrine reuptake due to their aromatic substituents. The target compound’s lack of aromatic moieties suggests divergent binding profiles, possibly favoring interactions with adrenergic or dopaminergic systems.
  • Toxicity : Branched alkylamines (e.g., 2-methylbutan-2-yl) may introduce hepatotoxic or nephrotoxic risks, as seen in structurally related aliphatic amines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.